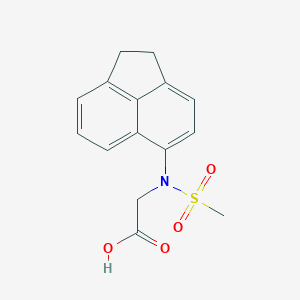

N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine

Vue d'ensemble

Description

N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine, commonly known as DMAG, is a synthetic compound that has gained significant attention in the field of scientific research. DMAG is a small molecule inhibitor of heat shock protein 90 (Hsp90), which is a molecular chaperone that plays a critical role in the folding, stabilization, and degradation of various client proteins.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Research efforts have focused on the synthesis and evaluation of compounds related to N-(1,2-Dihydroacenaphthylen-5-yl)-N-(methylsulfonyl)glycine, exploring their potential applications in biological contexts. For instance, Cioffi et al. (2016) discuss the development of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1), which showed promising in vitro and in vivo activity, highlighting the therapeutic potential of manipulating glycine levels in the brain for neurological conditions. This research underscores the importance of structural modifications to enhance biological activity and selectivity of glycine-related compounds Cioffi et al., 2016.

Hydrogen Bonding and Molecular Interactions

Anioła et al. (2014) investigated hydrogen-bonded complexes involving glycine derivatives, shedding light on the molecular interactions and structural changes induced by modifications at the glycine moiety. This work provides insight into the role of hydrogen bonding in the stability and behavior of glycine derivatives, which can influence the design of molecules for specific scientific and therapeutic purposes Anioła et al., 2014.

Chemical Synthesis and Structural Analysis

Penso et al. (2003) focused on the chemical synthesis of N-arylsulfonamido esters of L-tyrosine and D-(4-hydroxyphenyl)glycine, demonstrating a method to achieve N-chemoselective arylsulfonylation. This research contributes to the field by offering a pathway to synthesize structurally complex and biologically relevant molecules, potentially useful in drug development and chemical biology studies Penso et al., 2003.

Biological Activity and Enzyme Inhibition

Studies by Pollegioni et al. (2011) on glyphosate resistance highlight the role of protein engineering in developing glyphosate-resistant enzymes, demonstrating the impact of structural changes on biological activity and resistance. This area of research is crucial for understanding how modifications at the molecular level can influence enzyme function and herbicide resistance, which has significant implications for agriculture and biotechnology Pollegioni et al., 2011.

Propriétés

IUPAC Name |

2-[1,2-dihydroacenaphthylen-5-yl(methylsulfonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-21(19,20)16(9-14(17)18)13-8-7-11-6-5-10-3-2-4-12(13)15(10)11/h2-4,7-8H,5-6,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUYXEBLHKBXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=CC=C2CCC3=C2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

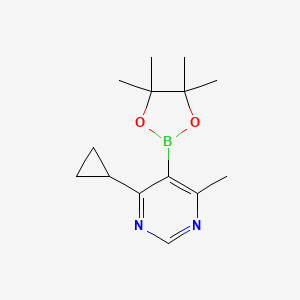

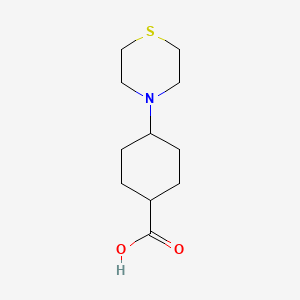

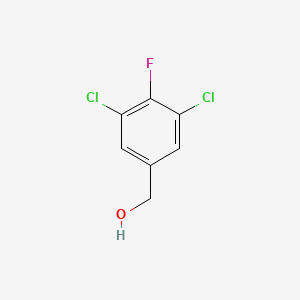

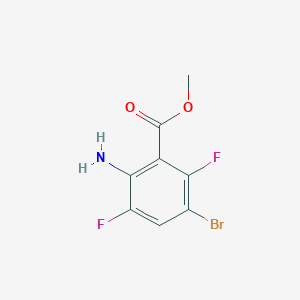

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

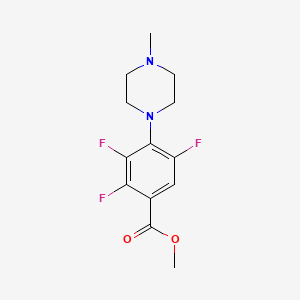

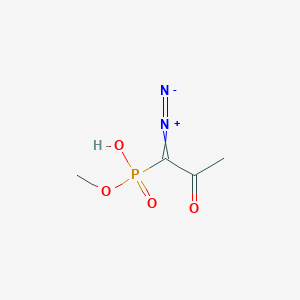

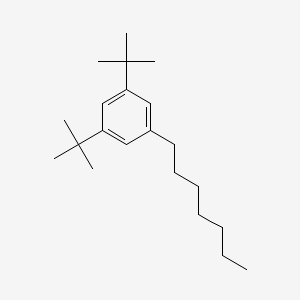

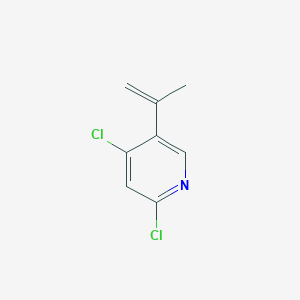

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S)-1-Oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1434713.png)